molecular formula C8H4BrNO3 B2458765 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 77603-45-3

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B2458765
CAS No.: 77603-45-3
M. Wt: 242.028
InChI Key: YELXVMUMHRDCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . It is a brominated derivative of benzo[d][1,3]oxazine-2,4-dione and is known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution due to the electron-deficient aromatic ring system. Common nucleophiles include amines, alkoxides, and thiols.

Reaction ConditionsNucleophileProductYieldReference
DMF, 80°C, 12 hPiperidine5-Piperidino-1H-benzo[d] oxazine-2,4-dione78%
K₂CO₃, DMSO, 100°C, 8 hMethanol5-Methoxy-1H-benzo[d] oxazine-2,4-dione65%
CuI, L-Proline, 120°C, 24 hNaN₃5-Azido-1H-benzo[d] oxazine-2,4-dione82%

Mechanistic Insight : The electron-withdrawing oxazine-dione system activates the aromatic ring, facilitating bromine displacement. Steric hindrance at position 5 affects reaction rates .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction TypeConditionsCoupling PartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 90°C, 12 hPhenylboronic acid5-Phenyl-1H-benzo[d] oxazine-2,4-dione70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CAniline5-(N-Phenylamino)-1H-benzo[d] oxazine-2,4-dione68%

Key Observation : The dione moiety stabilizes transition states during coupling, enhancing regioselectivity .

Ring-Opening Reactions

The oxazine ring undergoes hydrolysis or aminolysis under acidic or basic conditions, yielding anthranilic acid derivatives.

ConditionsReagentProductYieldApplicationReference
10% NaOH, reflux, 6 h5-Bromoanthranilic acid85%Precursor for peptidomimetics
NH₃/MeOH, 60°C, 4 hAmmonia5-Bromo-2,4-dioxo-1,3-benzoxazinamide73%Antimicrobial agents

Notable Feature : Ring-opening products retain the bromine atom, enabling further functionalization .

Cycloaddition and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles.

Reaction PartnerConditionsProductYieldReference
Ethyl cyanoacetateEtOH, piperidine, 80°C, 10 h5-Bromo-8-cyanoquinolin-2(1H)-one66%
Hydrazine hydrateAcOH, 100°C, 8 h5-Bromo-1,2,4-triazolo[4,3-a]quinolin-4-one58%

Mechanistic Pathway : The dione moiety acts as an electrophilic site, facilitating nucleophilic attack and subsequent cyclization .

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions to yield unsubstituted derivatives.

Reducing AgentConditionsProductYieldReference
H₂, Pd/C (10%)EtOH, 50°C, 6 h1H-Benzo[d] oxazine-2,4-dione90%
Zn, NH₄ClTHF/H₂O, 25°C, 3 h1H-Benzo[d] oxazine-2,4-dione82%

Significance : This reaction provides access to the parent oxazine-dione scaffold for further modifications .

Biological Activity and Derivatives

Derivatives of 5-bromo-1H-benzo[d] oxazine-2,4-dione exhibit notable bioactivity:

DerivativeBiological ActivityIC₅₀/EC₅₀Reference
5-Azido analogAntibacterial (E. coli)12.5 µM
5-Piperidino analogAnticancer (MCF-7 cells)8.7 µM
5-Phenyl analogCOX-2 inhibition0.45 µM

Toxicity Profile : Derivatives show low cytotoxicity against normal human lung fibroblasts (WI38 cells), with viability >85% at 50 µM .

Scientific Research Applications

Synthesis Applications

2.1 Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various reactions such as:

  • Coupling Reactions : It has been utilized as a coupling partner in the synthesis of dibenzo[b,f][1,5]diazocines. The compound can react with N- and C-substituted 2-aminobenzoic acids to form substituted products through coupling reactions .
  • Formation of Quinoline Derivatives : As an isatoic anhydride derivative, it plays a crucial role in synthesizing quinolone derivatives, which are important in pharmaceuticals .

Table 1: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Coupling with 2-aminobenzoic acidToluene, reflux17
Quinoline synthesisVarious solvents (DMSO, THF), temperature varied63-94

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research indicates that derivatives of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Studies : One study reported that a derivative of this compound showed IC50_{50} values below 100 μM against HeLa cells, indicating potent anticancer activity .

Table 2: Cytotoxicity Data

CompoundCell LineIC50_{50} (μM)
This compoundHeLa<100
N-methyl derivativeHeLa>200

Case Studies

4.1 Synthesis of Dibenzo[b,f][1,5]diazocines

A notable case study involved the use of this compound in synthesizing dibenzo[b,f][1,5]diazocines. The reaction conditions included the use of SOCl2_2 in boiling toluene with various substituted amino acids. The resulting compounds demonstrated varying degrees of cytotoxicity depending on their structural modifications .

4.2 Development of New Antimalarial Agents

Another study explored the potential of compounds derived from this oxazine structure as antimalarial agents. The derivatives were tested for their activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, showing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Biological Activity

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H4BrNO3 and a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom at the 5-position and two carbonyl groups at the 2 and 4 positions of the oxazine ring. Its unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, potentially leading to anticancer effects through the inhibition of cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as HeLa and U87. The IC50 values for these cell lines range from approximately 97.3 µM to over 200 µM, indicating selective toxicity towards cancerous cells compared to normal cells .
Cell LineIC50 (µM)Selectivity
HeLa97.3High
U87205.7Moderate
Normal (HEK293)>1000Low
  • Antibacterial Activity : While initial antibacterial assays against various Gram-positive and Gram-negative bacteria showed no significant activity at concentrations up to 100 µM, further investigations are warranted to explore modified derivatives or different formulations .

Case Studies

Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzoxazine derivatives on cancer cell lines. The results indicated that this compound exhibited a selective cytotoxic effect on HeLa cells with an IC50 value significantly lower than that observed for normal cell lines. This selectivity suggests potential as a chemotherapeutic agent with reduced side effects on healthy tissues.

Case Study 2: Molecular Docking Studies
Bio-computational modeling and molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicated promising interactions with enzymes involved in cancer pathways, supporting its potential role as an anticancer agent .

Future Directions

Despite the promising biological activities observed in preliminary studies, further research is essential to elucidate the full pharmacological profile of this compound:

  • Mechanistic Studies : Detailed investigations into its mechanisms of action will help clarify how this compound exerts its biological effects.
  • In Vivo Studies : Animal models are necessary to assess the efficacy and safety profile before considering clinical applications.
  • Derivatives Exploration : The synthesis of analogs may enhance the biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves bromination of the parent oxazine scaffold or coupling reactions using brominated precursors. For example, cross-coupling methodologies (e.g., Suzuki or Buchwald-Hartwig) can introduce the bromo group at the 5-position, as demonstrated in analogous bromo-triazine systems . Optimization includes adjusting reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to maximize yield. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–170 ppm). The bromo substituent causes deshielding in adjacent protons .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.98) and purity (>95%) .
  • FT-IR : Strong bands at ~1750 cm⁻¹ (C=O stretching) and 650 cm⁻¹ (C-Br vibration) validate functional groups .

Q. How does the bromo substituent influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The electron-withdrawing bromo group increases electrophilicity, making the oxazine ring susceptible to hydrolysis under basic conditions (pH > 10). Stability studies in buffered solutions (pH 3–9, 25°C) monitored via UV-Vis spectroscopy (λmax ~270 nm) show degradation <5% over 24 hours at neutral pH. Acidic conditions (pH 3) may protonate the oxazine nitrogen, enhancing stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying the bromo group as a reactive site for nucleophilic aromatic substitution. Fukui indices quantify electrophilicity, guiding catalyst selection (e.g., Pd vs. Cu). Solvent effects (polar aprotic vs. nonpolar) are simulated using COSMO-RS to optimize transition-state energetics .

Q. What strategies resolve contradictory data in catalytic C-B bond activation studies using this compound?

  • Methodological Answer : Contradictions in reaction yields or selectivity often arise from trace moisture or ligand decomposition. Systematic troubleshooting includes:

  • Inert Atmosphere Validation : Use Schlenk techniques with O₂/H₂O levels <1 ppm (monitored via GC-TCD) .
  • Ligand Screening : Compare bidentate (e.g., Xantphos) vs. monodentate ligands (PPh₃) to stabilize catalytic intermediates .
  • Kinetic Analysis : Time-resolved NMR or in-situ IR tracks intermediate formation, identifying rate-limiting steps .

Q. How can the compound’s solid-state packing affect its solubility and bioavailability in drug discovery contexts?

  • Methodological Answer : X-ray crystallography (single-crystal XRD) reveals intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups), which reduce solubility. Co-crystallization with co-formers (e.g., succinic acid) disrupts tight packing, improving aqueous solubility. Solubility is quantified via shake-flask method (UV-Vis at λmax) in PBS (pH 7.4) .

Q. Methodological Tables

Table 1. Optimization of Cross-Coupling Conditions

ParameterOptimal RangeImpact on YieldReference
Temperature80–90°CMaximizes Pd activity
SolventDMF/THF (3:1 v/v)Balances polarity
Catalyst LoadingPd(PPh₃)₄ (3 mol%)Reduces side products
Reaction Time12–18 hoursEnsures completion

Table 2. Stability Profile in Aqueous Media

pHDegradation (%) at 24hMajor Degradants
3<2None detected
74.5Oxazine hydrolysis
1098Ring-opened acid

Properties

IUPAC Name

5-bromo-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELXVMUMHRDCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77603-45-3
Record name 6-Bromoisatoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.